1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride
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Overview
Description
1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride is a complex organic compound that features a benzothiazole ring, a morpholine ring, and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride typically involves multiple steps. One common route includes the formation of the benzothiazole ring followed by the attachment of the morpholine and ethanamine groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives of the original compound .
Scientific Research Applications
1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole ring structure and have similar biological activities.
Morpholine derivatives: These compounds contain the morpholine ring and are used in various chemical and pharmaceutical applications.
Ethanamine derivatives: These compounds feature the ethanamine group and are often used as intermediates in organic synthesis.
Uniqueness
1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C15H20ClN3O2S |
---|---|
Molecular Weight |
341.9 g/mol |
IUPAC Name |
[2-(1-aminoethyl)morpholin-4-yl]-(5-methyl-1,2-benzothiazol-3-yl)methanone;hydrochloride |
InChI |
InChI=1S/C15H19N3O2S.ClH/c1-9-3-4-13-11(7-9)14(17-21-13)15(19)18-5-6-20-12(8-18)10(2)16;/h3-4,7,10,12H,5-6,8,16H2,1-2H3;1H |
InChI Key |
ZPQCZCGLPJWTKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SN=C2C(=O)N3CCOC(C3)C(C)N.Cl |
Origin of Product |
United States |
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